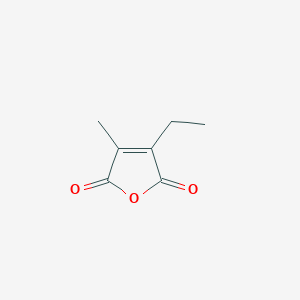
1-Methyl-3-(trifluoroacetyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(trifluoroacetyl)-2-piperidinone, also known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTFP is a cyclic ketone that is commonly used in organic synthesis and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-Methyl-3-(trifluoroacetyl)-2-piperidinone exerts its effects through the inhibition of various enzymes. It has been found to be a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has also been found to inhibit proteases, which are enzymes responsible for the breakdown of proteins. Inhibition of proteases can have various therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models and has been proposed as a potential treatment for Alzheimer's disease. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. In addition, 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been shown to have anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-(trifluoroacetyl)-2-piperidinone has several advantages for lab experiments. It is a readily available and inexpensive compound that can be synthesized in large quantities. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has also been found to have low toxicity, making it suitable for in vivo studies. However, 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has limitations in terms of its solubility and stability. It is poorly soluble in water, which can limit its use in aqueous systems. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone is also sensitive to light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-(trifluoroacetyl)-2-piperidinone. One area of interest is the development of 1-Methyl-3-(trifluoroacetyl)-2-piperidinone-based drugs for the treatment of Alzheimer's disease. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been found to improve cognitive function in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the use of 1-Methyl-3-(trifluoroacetyl)-2-piperidinone as a building block in the synthesis of new pharmaceuticals. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been used in the synthesis of various natural products, and further research is needed to explore its potential in the synthesis of new drugs. Finally, further research is needed to understand the mechanism of action of 1-Methyl-3-(trifluoroacetyl)-2-piperidinone and its effects on various enzymes and physiological systems.
Conclusion:
In conclusion, 1-Methyl-3-(trifluoroacetyl)-2-piperidinone is a unique chemical compound that has gained significant attention in scientific research. It has been found to have various biochemical and physiological effects and has been used as a building block in the synthesis of various natural products and pharmaceuticals. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to explore the potential of 1-Methyl-3-(trifluoroacetyl)-2-piperidinone as a therapeutic agent and its mechanism of action.
Métodos De Síntesis
1-Methyl-3-(trifluoroacetyl)-2-piperidinone can be synthesized through a multistep process involving the reaction of 2-piperidinone with trifluoroacetic anhydride and methylamine. The reaction yields a crystalline solid that can be purified through recrystallization. The synthesis method of 1-Methyl-3-(trifluoroacetyl)-2-piperidinone is well-established and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including cholinesterases and proteases. 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has also been used as a building block in the synthesis of various natural products, such as alkaloids and steroids. In addition, 1-Methyl-3-(trifluoroacetyl)-2-piperidinone has been used as a starting material in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
154207-41-7 |
|---|---|
Nombre del producto |
1-Methyl-3-(trifluoroacetyl)-2-piperidinone |
Fórmula molecular |
C8H10F3NO2 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
1-methyl-3-(2,2,2-trifluoroacetyl)piperidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-12-4-2-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
Clave InChI |
MQFKRAPTDQWTPI-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1=O)C(=O)C(F)(F)F |
SMILES canónico |
CN1CCCC(C1=O)C(=O)C(F)(F)F |
Sinónimos |
2-Piperidinone, 1-methyl-3-(trifluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)




![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)

